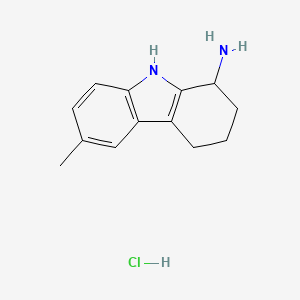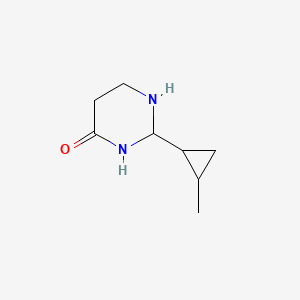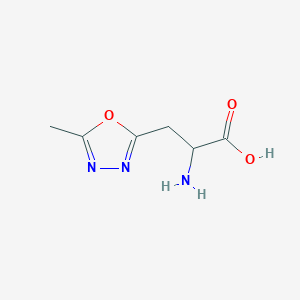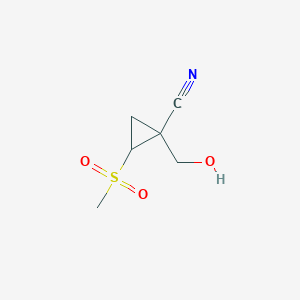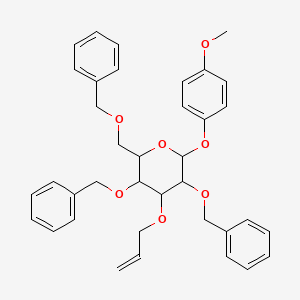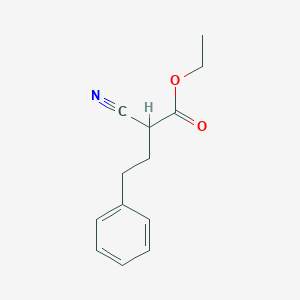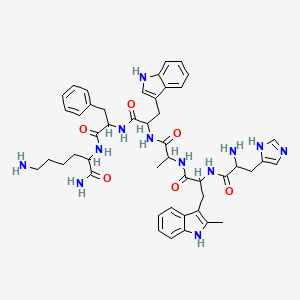![molecular formula C8H17NO B12313234 rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis](/img/structure/B12313234.png)
rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis is a chiral compound with a cyclopentane ring substituted with a dimethylamino group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis typically involves the following steps:
Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through a cyclization reaction of a suitable precursor.
Introduction of Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.
Hydroxymethyl Group Addition: The hydroxymethyl group is added through a hydroxylation reaction, often using a hydroxylating agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl compound can be reduced back to the hydroxymethyl group.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Regeneration of the hydroxymethyl group.
Substitution: Formation of various substituted cyclopentyl derivatives.
Wissenschaftliche Forschungsanwendungen
rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group may participate in hydrogen bonding or electrostatic interactions, while the hydroxymethyl group can form covalent bonds with target molecules. These interactions can modulate the activity of the target molecules and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(1R,2R)-2-(dimethylamino)cyclopentyl]methanol: A stereoisomer with different spatial arrangement.
[(1S,2S)-2-(dimethylamino)cyclopentyl]methanol: Another stereoisomer with distinct properties.
[(1S,2R)-2-(dimethylamino)cyclopentyl]methanol: A stereoisomer with unique reactivity.
Uniqueness
rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
Eigenschaften
Molekularformel |
C8H17NO |
|---|---|
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
[2-(dimethylamino)cyclopentyl]methanol |
InChI |
InChI=1S/C8H17NO/c1-9(2)8-5-3-4-7(8)6-10/h7-8,10H,3-6H2,1-2H3 |
InChI-Schlüssel |
OSXDCLGDMCJAAR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1CCCC1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


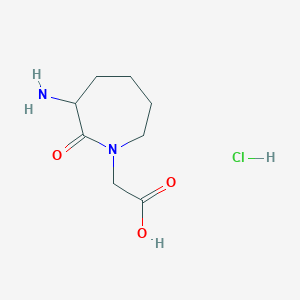
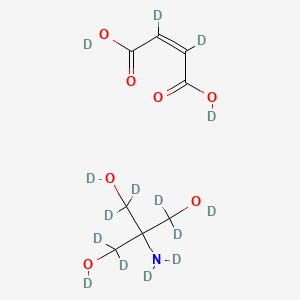
![2-[(2R)-oxiran-2-yl]-1-benzofuran](/img/structure/B12313159.png)
